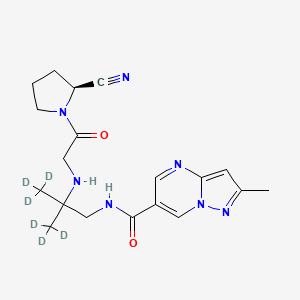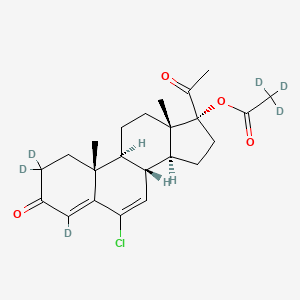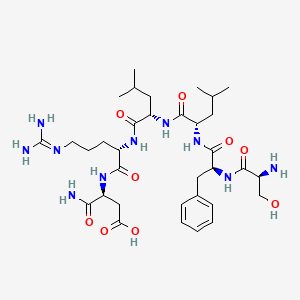
TRAP-6 amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
TRAP-6 アミドは、固相ペプチド合成(SPPS)によって合成されます。これは、ペプチドの製造によく使用される方法です。このプロセスには、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することが含まれます。次に、ペプチドは樹脂から切断され、精製されます。TRAP-6 アミドの特定の配列は、Ser-Phe-Leu-Leu-Arg-Asn-NH2です。 .
工業生産では、TRAP-6 アミドの凍結乾燥された形態が調製され、低温で保存されて安定性が維持されます。凍結乾燥されたペプチドの再構成には、防腐剤を含まない生理食塩水(0.85%または0.9%)に溶解し、使用前に37℃に加温することが含まれます。 .
化学反応の分析
TRAP-6 アミドは、以下を含むいくつかの種類の化学反応を起こします。
凝集: 血小板に富む血漿に導入すると、TRAP-6 アミドは濃度依存的な強い単相応答を誘発し、血小板凝集を引き起こします。
科学研究への応用
TRAP-6 アミドは、以下を含む科学研究において幅広い用途があります。
科学的研究の応用
TRAP-6 amide has a wide range of applications in scientific research, including:
Platelet Function Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.
Drug Testing: This compound serves as a positive control in the presence of anti-platelet drugs, helping to assess their efficacy.
Sticky Platelet Syndrome: Researchers use this compound to study the mechanisms underlying sticky platelet syndrome, a condition characterized by abnormal platelet aggregation.
Flow Cytometry and Gel Electrophoresis: The peptide is suitable for use in various analytical techniques to study platelet behavior and function.
Animal Models: This compound is employed in animal models to explore its effects on platelet aggregation and coagulation.
作用機序
TRAP-6 アミドは、血小板表面のタンパク質分解酵素活性化受容体1(PAR-1)に結合することによりその効果を発揮します。この相互作用は、細胞内シグナル伝達経路のカスケードをトリガーし、血小板の活性化につながります。このペプチドは、血小板内の標的分子を再配置およびクラスター化し、それらの凝集と脱顆粒をもたらします。 .
類似の化合物との比較
TRAP-6 アミドは、血小板凝集と脱顆粒を不可逆的に刺激する能力において独特です。類似の化合物には以下が含まれます。
トロンビン受容体活性化ペプチド1(TRAP-1): 血小板を活性化する別のPAR-1アゴニストペプチドですが、TRAP-6 アミドと比較して効力と特異性が異なる可能性があります。
トロンビン受容体活性化ペプチド4(TRAP-4): これもPAR-1を標的とするペプチドですが、異なる生物学的効果を示す可能性があります。
PAR-4アゴニスト: 血小板のタンパク質分解酵素活性化受容体4(PAR-4)を活性化する化合物であり、類似していますが異なる血小板活性化経路をもたらします。
TRAP-6 アミドは、その特定の配列とPAR-1に対する強いアゴニスト活性により際立っており、血小板研究における貴重なツールとなっています。
類似化合物との比較
TRAP-6 amide is unique in its ability to irreversibly stimulate platelet aggregation and degranulation. Similar compounds include:
Thrombin Receptor Activating Peptide 1 (TRAP-1): Another PAR-1 agonist peptide that activates platelets but may have different potency and specificity compared to this compound.
Thrombin Receptor Activating Peptide 4 (TRAP-4): A peptide that also targets PAR-1 but may exhibit different biological effects.
PAR-4 Agonists: Compounds that activate the protease-activated receptor 4 (PAR-4) on platelets, leading to similar but distinct platelet activation pathways.
This compound stands out due to its specific sequence and strong agonistic activity towards PAR-1, making it a valuable tool in platelet research.
特性
分子式 |
C34H56N10O9 |
|---|---|
分子量 |
748.9 g/mol |
IUPAC名 |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
HZVWQIJWKQDCFE-FRSCJGFNSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
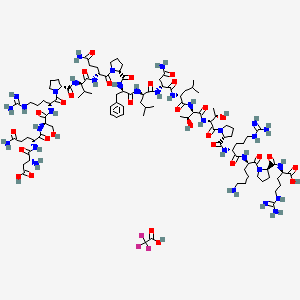
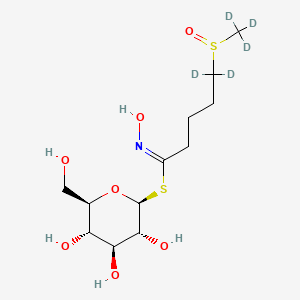
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
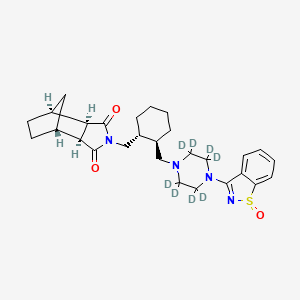

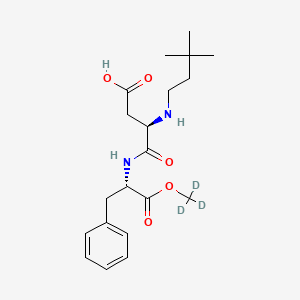
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
